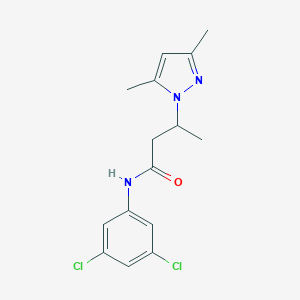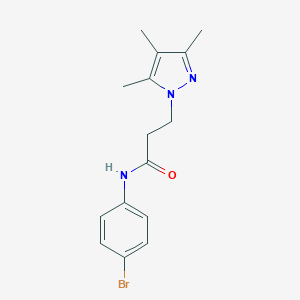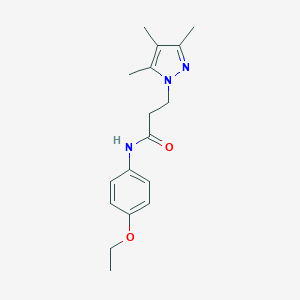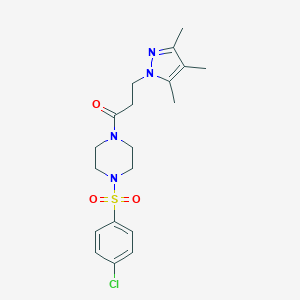
N-(3,5-dichlorophenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,5-dichlorophenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)butanamide is a synthetic organic compound characterized by the presence of a dichlorophenyl group and a dimethylpyrazolyl group attached to a butanamide backbone
准备方法
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with 3,5-dichloroaniline and 3,5-dimethyl-1H-pyrazole.
Step 1 Formation of Intermediate: The 3,5-dichloroaniline is reacted with an appropriate acylating agent to form an intermediate acyl chloride.
Step 2 Coupling Reaction: The intermediate is then coupled with 3,5-dimethyl-1H-pyrazole under basic conditions to form the desired butanamide compound.
Reaction Conditions: Common reagents include thionyl chloride for acylation and a base such as triethylamine for the coupling reaction. The reactions are typically carried out in an inert atmosphere, such as nitrogen or argon, and at controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the synthesis of N-(3,5-dichlorophenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)butanamide would involve large-scale reactors with precise control over temperature, pressure, and reagent addition. Continuous flow reactors may be employed to enhance efficiency and scalability. Purification steps such as crystallization or chromatography are used to obtain the final product with high purity.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group of the butanamide, potentially converting it to an amine.
Substitution: The dichlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base such as sodium hydride or potassium carbonate.
Major Products
Oxidation: Oxidized pyrazole derivatives.
Reduction: Amino derivatives of the butanamide.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
科学研究应用
Chemistry
Catalysis: The compound can be used as a ligand in transition metal catalysis, facilitating various organic transformations.
Material Science: It may be incorporated into polymers or other materials to impart specific properties such as thermal stability or chemical resistance.
Biology
Enzyme Inhibition: Potential use as an inhibitor of specific enzymes due to its structural features.
Biological Probes: Utilized in the study of biological pathways and mechanisms.
Medicine
Drug Development: Investigated for its potential as a therapeutic agent, particularly in the treatment of diseases where enzyme inhibition is beneficial.
Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion properties.
Industry
Agriculture: Potential use as a pesticide or herbicide due to its ability to interact with biological targets in pests or weeds.
Chemical Manufacturing: Used as an intermediate in the synthesis of other complex molecules.
作用机制
The mechanism of action of N-(3,5-dichlorophenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The dichlorophenyl group and the pyrazole ring are key structural features that enable binding to these targets, potentially inhibiting their activity. This inhibition can disrupt biological pathways, leading to the desired therapeutic or pesticidal effects.
相似化合物的比较
Similar Compounds
N-(3,5-dichlorophenyl)-3-(1H-pyrazol-1-yl)butanamide: Lacks the dimethyl groups on the pyrazole ring.
N-(3,5-dichlorophenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide: Has a shorter carbon chain in the amide linkage.
Uniqueness
N-(3,5-dichlorophenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)butanamide is unique due to the presence of both dichlorophenyl and dimethylpyrazolyl groups, which confer specific chemical and biological properties. The combination of these groups enhances its potential as a versatile compound in various applications, distinguishing it from other similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
IUPAC Name |
N-(3,5-dichlorophenyl)-3-(3,5-dimethylpyrazol-1-yl)butanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17Cl2N3O/c1-9-4-10(2)20(19-9)11(3)5-15(21)18-14-7-12(16)6-13(17)8-14/h4,6-8,11H,5H2,1-3H3,(H,18,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZDCNUNTIBOMMV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(C)CC(=O)NC2=CC(=CC(=C2)Cl)Cl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17Cl2N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(mesitylsulfonyl)-4-[2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoyl]piperazine](/img/structure/B497252.png)
![1-[(3,4-dimethylphenyl)sulfonyl]-4-[3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-2-methylpropanoyl]piperazine](/img/structure/B497255.png)

![4-methyl-N-[2-(3,4,5-trimethyl-1H-pyrazol-1-yl)propyl]benzenesulfonamide](/img/structure/B497259.png)
![2,4,6-trimethyl-N-[2-(3,4,5-trimethyl-1H-pyrazol-1-yl)propyl]benzenesulfonamide](/img/structure/B497260.png)
![4-chloro-N-[2-(3,4,5-trimethyl-1H-pyrazol-1-yl)propyl]benzenesulfonamide](/img/structure/B497261.png)

![N-[2-(3,5-Dimethyl-pyrazol-1-yl)-propyl]-4-methyl-benzenesulfonamide](/img/structure/B497265.png)
![4-Chloro-N-[2-(3,5-dimethyl-pyrazol-1-yl)-propyl]-benzenesulfonamide](/img/structure/B497266.png)
![3,4-dimethoxy-N-[2-(1H-1,2,4-triazol-1-yl)ethyl]benzenesulfonamide](/img/structure/B497268.png)
![4-Chloro-N-[2-(3,5-dimethyl-[1,2,4]triazol-1-yl)-propyl]-benzenesulfonamide](/img/structure/B497270.png)
![3,4-Dimethyl-N-(2-[1,2,4]triazol-1-yl-propyl)-benzenesulfonamide](/img/structure/B497273.png)
